molecular formula C13H17NO4 B2935054 Furan-3-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2309309-59-7

Furan-3-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No. B2935054
CAS RN: 2309309-59-7
M. Wt: 251.282
InChI Key: DLDPJFXRSDVSLO-UHFFFAOYSA-N
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Description

“Furan-3-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a tetrahydrofuran ring, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The compound also appears to contain an azetidine ring, which is a four-membered ring with three carbon atoms and one nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .

Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

Furanic compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), are key platform chemicals in biorefinery applications. Their catalytic reduction with hydrogen over heterogeneous catalysts offers a pathway to convert these oxygen-rich compounds into valuable products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives. This process involves reactions such as hydrogenation, rearrangement, and C–O hydrogenolysis, highlighting the versatility of furanic compounds in chemical synthesis and materials science (Nakagawa, Tamura, & Tomishige, 2013).

Photochemistry of Heterocyclic Compounds

The photochemical reactions of furanic compounds have been studied for their potential in creating novel heterocyclic structures. For instance, the reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan under irradiation yields cycloadducts, showcasing the potential of furanic compounds in the development of new pharmaceuticals and materials (Tsuge, Oe, & Tashiro, 1973).

Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan

The study of methanol addition to dihapto-coordinated rhenium complexes of furan provides insights into the mechanisms of organometallic chemistry and catalysis. This research could influence the synthesis of complex organometallic compounds for use in catalysis and materials science (Friedman & Harman, 2001).

Novel Furan Derivatives with Pharmacological Activities

The discovery of novel furan derivatives from natural sources like the red seaweed Gracilaria opuntia highlights the potential of furanic compounds in medicinal chemistry. These compounds exhibit significant anti-inflammatory, antioxidative, and anti-diabetic properties, suggesting their utility in developing new therapeutic agents (Makkar & Chakraborty, 2018).

Solid Acid Catalyst for the Synthesis of Cyclopentenones

The use of phosphomolybdic acid as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol demonstrates the role of furanic compounds in facilitating efficient and selective organic transformations. This research is relevant for the synthesis of complex organic molecules with applications in drug development and organic materials (Reddy et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Without more information, it’s difficult to speculate on its potential mechanisms of action .

properties

IUPAC Name

furan-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(11-2-4-17-9-11)14-5-12(6-14)18-8-10-1-3-16-7-10/h2,4,9-10,12H,1,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDPJFXRSDVSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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